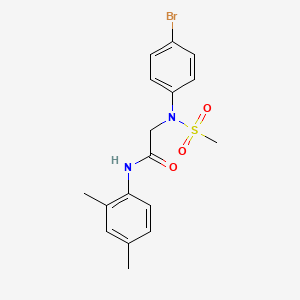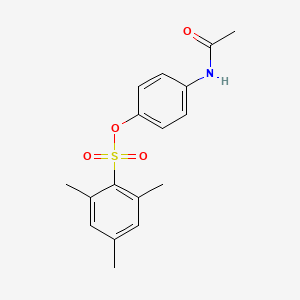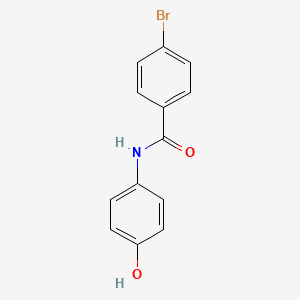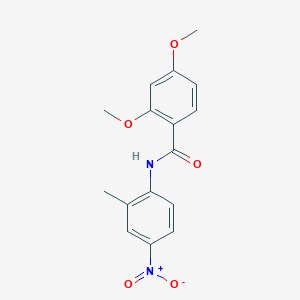
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of N-phenylglycinamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties. The compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. The compound has also shown anti-inflammatory and anti-cancer properties, which are believed to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer studies, the compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for DPP-IV inhibition. This makes it a valuable tool for studying the role of DPP-IV in various physiological processes. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose titration in animal studies.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as diabetes, inflammation, and cancer. Another direction is the development of more potent and selective DPP-IV inhibitors based on the chemical structure of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, the compound could be used as a tool for studying the role of DPP-IV in various physiological processes and disease states.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-(2,4-dimethylphenyl)glycinamide with 4-bromobenzoyl chloride followed by the addition of methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic properties. It has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. The compound has been investigated in various scientific research studies for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVZOMRXUDVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)



![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)